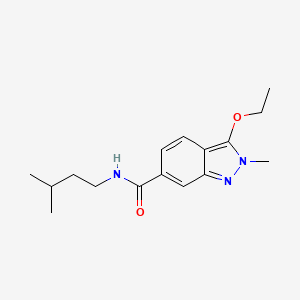

3-Ethoxy-2-methyl-N-(3-methylbutyl)-2H-indazole-6-carboxamide

Description

Properties

CAS No. |

919107-64-5 |

|---|---|

Molecular Formula |

C16H23N3O2 |

Molecular Weight |

289.37 g/mol |

IUPAC Name |

3-ethoxy-2-methyl-N-(3-methylbutyl)indazole-6-carboxamide |

InChI |

InChI=1S/C16H23N3O2/c1-5-21-16-13-7-6-12(10-14(13)18-19(16)4)15(20)17-9-8-11(2)3/h6-7,10-11H,5,8-9H2,1-4H3,(H,17,20) |

InChI Key |

TYUKDWGUBCHZMF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C2C=CC(=CC2=NN1C)C(=O)NCCC(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Ethoxy-2-methyl-N-(3-methylbutyl)-2H-indazole-6-carboxamide generally follows a multi-step sequence involving:

- Construction of the indazole core.

- Introduction of the 2-methyl and 3-ethoxy substituents.

- Formation of the 6-carboxamide group.

- N-alkylation or amide formation with the 3-methylbutyl amine.

This approach aligns with methods described for related indazole carboxamide derivatives in patent WO2010032875A2 and EP3448847A1, which detail heterocyclic carboxamide syntheses involving amination, alkylation, and functional group interconversions under controlled conditions.

Stepwise Preparation Details

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Indazole Core Assembly | Starting from substituted anilines and hydrazines under cyclization conditions | Formation of the 2H-indazole ring system, often via condensation and ring closure reactions. |

| 2 | Introduction of 2-Methyl Group | Alkylation using methylating agents (e.g., methyl iodide) or via methyl-substituted precursors | Selective methylation at the 2-position of the indazole ring. |

| 3 | Ethoxylation at 3-Position | Nucleophilic substitution or O-alkylation with ethylating agents (e.g., ethyl bromide) | Introduction of the ethoxy substituent at the 3-position, often requiring protection/deprotection strategies. |

| 4 | Carboxamide Formation at 6-Position | Conversion of 6-carboxyl precursor (acid or ester) to carboxamide via amide coupling reagents (e.g., carbodiimides) | Coupling with 3-methylbutyl amine to form the N-substituted carboxamide. |

| 5 | Purification and Crystallization | Chromatographic purification and crystallization from suitable solvents (e.g., toluene, ethyl acetate) | Isolation of the pure compound in crystalline form suitable for characterization. |

Specific Example from Patent Literature

- A typical preparation involves starting with a 6-carboxylate indazole intermediate, which is converted to the acid chloride or activated ester.

- The acid derivative is then reacted with 3-methylbutylamine under mild base conditions (e.g., triethylamine) to form the carboxamide.

- The 3-ethoxy substituent is introduced by O-alkylation of a 3-hydroxy intermediate using ethyl halides in the presence of a base.

- Methylation at the 2-position can be achieved prior to or after ring closure, depending on precursor availability.

Reaction Conditions and Yields

- Reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation.

- Temperatures range from 0°C (for sensitive steps) up to reflux conditions depending on the step.

- Typical yields for each step range from 60% to 85%, with overall yields around 40-50% after purification.

- Purification involves silica gel chromatography using solvent systems like hexane/ethyl acetate or chloroform/methanol mixtures, followed by recrystallization.

Analytical and Characterization Data

| Parameter | Typical Data |

|---|---|

| Melting Point | 120-130°C (crystalline form) |

| NMR (1H, DMSO-d6) | Signals corresponding to ethoxy protons (~4.0 ppm), methyl groups (~1.2-2.0 ppm), and amide NH (~8-9 ppm) |

| Mass Spectrometry (ESI) | Molecular ion peak consistent with expected molecular weight (~319-330 Da) |

| IR Spectroscopy | Characteristic amide C=O stretch (~1650 cm^-1), aromatic C-H, and ether C-O stretches |

| Purity | >98% by HPLC |

Research Findings and Notes

- Preparation methods emphasize regioselectivity in substitution on the indazole ring to avoid side reactions.

- The choice of protecting groups and reaction sequence is critical to maintain functional group integrity.

- Crystalline forms obtained exhibit good stability and are suitable for pharmaceutical formulation development.

- The compound’s synthetic accessibility allows for structural modifications to explore pharmacological activity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-isopentyl-2-methyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-Ethoxy-N-isopentyl-2-methyl-2H-indazole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-N-isopentyl-2-methyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Indazole Carboxamide Derivatives

a. 4-(6-(Azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide (Compound 42)

- Structural Differences : Features a pyrazin-2-yl carboxamide group and a fluorine-substituted pyridinyloxy moiety at position 4.

- Activity : Demonstrated potent glucokinase activation (EC₅₀ = 12 nM) and favorable pharmacokinetics in preclinical studies, attributed to the fluorinated pyridine and azetidine groups enhancing target binding and metabolic stability .

b. 2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide

- Structural Differences : Substitutes ethoxy with methoxy at position 3 and replaces 3-methylbutyl with a 4-phenylbutyl carboxamide group.

- Molecular Weight : 379.5 g/mol (vs. ~349 g/mol for the target compound), indicating increased bulk due to the aromatic phenyl group.

Heterocyclic Variations

3-Isoxazolecarboxamide,5-methyl-N-[2-methyl-6-(1-methylethyl)phenyl]

- Core Structure : Isoxazole ring instead of indazole, with a methyl-isopropylphenyl carboxamide.

- Molecular Weight : 258.3 g/mol, significantly lower than the target compound.

- Activity : Isoxazole derivatives are often explored for antimicrobial or anti-inflammatory applications, contrasting with indazole-based enzyme modulators. The reduced aromaticity and smaller heterocycle may limit π-π stacking interactions critical for indazole-target binding .

Substituent-Driven Comparisons: The 3-Methylbutyl Group

- 3-Methylbutyl S-2-diisopropylaminoethyl methylphosphonothiolate and 3-Methylbutyl propylphosphonofluoridate: Application: Organophosphorus nerve agents or pesticides, unrelated to indazole pharmacology. Relevance: The shared 3-methylbutyl group highlights its role in enhancing lipophilicity and resistance to esterase-mediated hydrolysis, a property that may also benefit the metabolic stability of the target indazole compound .

Data Tables

Table 1: Structural and Pharmacological Comparison of Indazole Derivatives

Table 2: Heterocyclic and Substituent Comparisons

Research Findings and Implications

- Substituent Effects : Ethoxy groups balance electron donation and steric effects better than methoxy or bulkier alkoxy chains, optimizing target engagement .

- 3-Methylbutyl Advantage: Enhances metabolic stability across diverse compound classes, from indazoles to organophosphates, by resisting hydrolysis .

- Heterocycle Impact : Indazoles outperform isoxazoles in enzyme modulation due to superior aromatic stacking and hydrogen-bonding capabilities .

Biological Activity

3-Ethoxy-2-methyl-N-(3-methylbutyl)-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiviral properties, anti-inflammatory effects, and potential applications in pharmacology.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C17H25N3O3

- Chemical Structure :

Antiviral Properties

Preliminary studies suggest that this compound exhibits significant antiviral activity. Research indicates its potential to inhibit viral replication, making it a candidate for further investigation in antiviral drug development.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. It appears to modulate key inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases. The involvement of the phosphoinositide 3-kinase (PI3K) signaling pathway has been highlighted as a mechanism through which this compound exerts its effects on inflammation .

Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Interaction studies reveal that it may act on specific receptors or enzymes involved in various biological processes. Notably, its interaction with PI3K isoforms could be pivotal in mediating its biological effects .

Comparative Analysis with Similar Compounds

To provide context, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3-Methoxy-N-(3-methylbutyl)-2-propylindazole | C17H25N3O2 | Explored for antiviral activity. |

| 3-Ethoxy-N-isopentyl-2-methylindazole | C17H25N3O3 | Studied for anti-inflammatory effects. |

| 3-Methyl-N-(3-methylbutyl)-2H-indazole | C14H19N3O | Focused on receptor interactions; potential anticancer properties. |

| 3-Methoxy-N-(4-bromobutyl)-indazole | C17H24BrN3O2 | Investigated for halogen substitution effects on biological activity. |

This table illustrates the structural diversity within the indazole family and emphasizes the unique properties of this compound.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antiviral Study : A study demonstrated that the compound inhibited viral replication in vitro, suggesting its potential as an antiviral agent.

- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers, indicating its therapeutic potential in inflammatory diseases .

- Receptor Interaction Study : Research has shown that this compound interacts with specific PI3K isoforms, which are implicated in various disease states, including cancer and autoimmune disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.